molecular formula C26H20F3N3O3 B12421499 VS 8

VS 8

Cat. No.: B12421499
M. Wt: 479.4 g/mol
InChI Key: ZCMXAYQHMRJMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VS 8 is a useful research compound. Its molecular formula is C26H20F3N3O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H20F3N3O3

Molecular Weight

479.4 g/mol

IUPAC Name

N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide

InChI

InChI=1S/C26H20F3N3O3/c1-16(33)30-18-11-13-20(14-12-18)35-24-10-4-7-21-22(24)8-3-9-23(21)32-25(34)31-19-6-2-5-17(15-19)26(27,28)29/h2-15H,1H3,(H,30,33)(H2,31,32,34)

InChI Key

ZCMXAYQHMRJMHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

early-stage research findings on VS 8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Early-Stage Research Findings of Interleukin-8 (IL-8) Targeting

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a critical role in the tumor microenvironment. It is involved in tumor progression, angiogenesis, and immune suppression by attracting neutrophils to the site of inflammation.[1] IL-8 and its receptors, CXCR1 and CXCR2, have become significant targets for therapeutic intervention in various diseases, particularly in oncology. This document provides a comprehensive overview of the early-stage research findings related to therapeutic agents targeting IL-8, with a focus on their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.

Core Mechanism of Action

IL-8 is a cytokine that binds to two G-protein coupled receptors, CXCR1 and CXCR2, expressed on monocytes, granulocytes, and endothelial cells.[1] This interaction triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation, releasing enzymes that can degrade connective tissue.[2] In the context of cancer, IL-8 secreted by macrophages and endothelial cells can promote tumor cell proliferation, migration, and the formation of new blood vessels (angiogenesis).[1] Furthermore, IL-8 helps tumors evade the immune system by recruiting pro-tumorigenic immune cells that dampen the anti-tumor response.[1]

Therapeutic Strategies Targeting IL-8

Several approaches are being investigated to modulate the activity of IL-8 for therapeutic purposes. These primarily include:

  • Receptor Antagonists: These molecules block the CXCR1 and CXCR2 receptors, preventing IL-8 from binding and initiating its signaling cascade. This can reduce the inflammatory response and inhibit tumor-promoting activities.[3]

  • Neutralizing Antibodies: Monoclonal antibodies that directly bind to IL-8 can neutralize its activity, preventing it from interacting with its receptors.[3]

  • Small Molecule Inhibitors: These compounds interfere with the downstream signaling pathways activated by IL-8.[3]

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize key quantitative data from early-stage research on various IL-8 targeting agents.

Table 1: Efficacy of αvβ8 Integrin Inhibitor in a Preclinical Cancer Model [4]

Treatment GroupNumber of Complete RespondersTotal Number of SubjectsPercentage of Complete RespondersP-value (vs. RIT alone)
αvβ8 inhibitor + Radioimmunotherapy (RIT)81080%0.0067
Radioimmunotherapy (RIT) alone31030%N/A

Table 2: Clinical Trial Results for Concizumab in Hemophilia (explorer8) [5][6]

ParameterConcizumab ProphylaxisNo ProphylaxisAnnualized Bleeding Rate (ABR) RatioP-value
Hemophilia A
Estimated Mean ABR2.7 (95% CI, 1.6–4.6)19.3 (95% CI, 11.3–33.0)0.14 (95% CI, 0.07–0.29)<0.001
Hemophilia B
Estimated Mean ABR3.1 (95% CI, 1.9–5.0)14.8 (95% CI, 8.1–26.9)0.21 (95% CI, 0.10–0.45)<0.001

Table 3: Clinical Trial Results for Belantamab Mafodotin + Pomalidomide and Dexamethasone (BPd) in Multiple Myeloma (DREAMM-8) [7][8]

EndpointBPd ArmPVd ArmHazard Ratio (HR) / Odds Ratio (OR)
Median Progression-Free Survival (PFS)Not Reached (20.6-NR)12.7 months (9.1-18.5)0.52 (95% CI, 0.37-0.73); P<0.001
12-month PFS Rate71% (63-78%)51% (42-60%)N/A
Overall Response Rate (ORR)77% (70.0-83.7%)72% (64.1-79.2%)N/A
Complete Response (CR) or Better Rate40% (32.2-48.2%)16% (10.7-23.3%)N/A
Median Duration of ResponseNot Reached (24.9-NR)17.5 months (12.1-26.4)N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in IL-8 research.

In Vitro Neutralizing Antibody Activity Assay

This protocol outlines a method to assess the ability of an anti-IL-8 monoclonal antibody to block the binding of IL-8 to neutrophils.

Objective: To determine the efficacy of a fully human anti-IL-8 monoclonal antibody in inhibiting IL-8 binding to its receptors on neutrophils.

Materials:

  • Isolated human neutrophils

  • Recombinant human IL-8

  • Fully human anti-IL-8 monoclonal antibodies (e.g., K4.3, K2.2)[9]

  • Fluorescently labeled secondary antibody

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

Procedure:

  • Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Wash the isolated neutrophils with PBS and resuspend in a binding buffer (PBS with 1% BSA).

  • Pre-incubate the anti-IL-8 monoclonal antibody at various concentrations with a fixed concentration of recombinant human IL-8 for 30 minutes at 37°C.

  • Add the antibody/IL-8 mixture to the neutrophil suspension and incubate for 1 hour on ice to allow binding.

  • Wash the cells twice with cold PBS to remove unbound IL-8 and antibody.

  • Add a fluorescently labeled secondary antibody that binds to the anti-IL-8 monoclonal antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells again to remove unbound secondary antibody.

  • Analyze the cells using a flow cytometer to quantify the amount of bound anti-IL-8 antibody, which is inversely proportional to the binding of IL-8 to its receptors.

Syngeneic Mouse Model for In Vivo Efficacy of an αvβ8 Integrin Inhibitor

This protocol describes an in vivo study to evaluate the anti-tumor effects of an αvβ8 integrin inhibitor in a mouse model of colon cancer.[4]

Objective: To assess the efficacy of an αvβ8 inhibitor, alone and in combination with radioimmunotherapy (RIT), in a syngeneic mouse model of advanced colon cancer.

Animal Model:

  • BALB/c mice

  • CT26 colon carcinoma cell line

Procedure:

  • Inject CT26 colon carcinoma cells subcutaneously into the flank of BALB/c mice.

  • Allow tumors to establish and reach a predetermined size.

  • Randomly assign mice to treatment groups: vehicle control, αvβ8 inhibitor alone, RIT alone, and αvβ8 inhibitor in combination with RIT.

  • Administer the αvβ8 inhibitor orally according to the dosing schedule.

  • Administer RIT as a single dose.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal survival and body weight.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Signaling Pathway Diagram

IL8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-8 IL-8 CXCR1 CXCR1 IL-8->CXCR1 CXCR2 CXCR2 IL-8->CXCR2 GPCR G-Protein CXCR1->GPCR activates CXCR2->GPCR activates PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K GPCR->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Chemotaxis Angiogenesis Cell Survival Gene Transcription Ca_release->Cellular_Responses MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Akt Akt PI3K->Akt NF_kB NF-κB Activation Akt->NF_kB MAPK_Pathway->NF_kB NF_kB->Cellular_Responses

Caption: IL-8 Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Outcome receptor_binding Receptor Binding Assay chemotaxis_assay Neutrophil Chemotaxis Assay receptor_binding->chemotaxis_assay Confirm Functional Blockade gene_expression Gene Expression Analysis (e.g., qPCR) chemotaxis_assay->gene_expression Assess Downstream Effects tumor_model Syngeneic Tumor Model Establishment gene_expression->tumor_model Proceed to In Vivo treatment Treatment with IL-8 Inhibitor +/- Combination Therapy tumor_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis data_analysis Statistical Analysis tumor_measurement->data_analysis tissue_analysis Immunohistochemistry of Tumors survival_analysis->tissue_analysis survival_analysis->data_analysis tissue_analysis->data_analysis conclusion Determine Therapeutic Efficacy data_analysis->conclusion

Caption: Preclinical Evaluation Workflow for an IL-8 Inhibitor.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (VS-8 Analogues)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, a chemical class that includes the ligand VS-8 (N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine). While a specific protocol for VS-8 is not publicly available, this guide is based on established synthetic routes for analogous compounds found in the scientific literature.[1][2][3][4][5][6] The methodologies provided are intended to serve as a foundational protocol for researchers aiming to synthesize VS-8 and its derivatives.

Overview of the Synthetic Strategy

The synthesis of N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine and its analogues is a multi-step process that begins with the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold. Subsequent reactions are then employed to introduce the desired substituents at the N4, C5, and C6 positions.

The general synthetic workflow is as follows:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is typically achieved through the condensation of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.

  • Introduction of Substituents : Functionalization of the core structure at various positions using reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

Below is a diagram illustrating the logical workflow for the synthesis of the target compound class.

G A Starting Materials (e.g., Substituted Pyrimidines) B Construction of the Pyrrolo[2,3-d]pyrimidine Core A->B C Halogenation of the Pyrrolo[2,3-d]pyrimidine Core B->C D Introduction of the N4-Cyclohexylamino Group (Nucleophilic Substitution) C->D E Introduction of the C5 and C6 Phenyl Groups (Suzuki-Miyaura Coupling) D->E F Final Product (VS-8 Analogue) E->F

Caption: Generalized synthetic workflow for VS-8 analogues.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[2][3][4] Researchers should adapt these procedures as necessary for their specific target molecule.

Protocol 2.1: Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core often starts from commercially available pyrimidine derivatives. A common intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized in several steps from simpler precursors.[7]

Materials:

  • Starting pyrimidine derivative (e.g., 4,6-dichloropyrimidine)

  • Reagents for ring formation (specific to the chosen synthetic route)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • The synthesis generally begins with a commercially available, appropriately substituted pyrimidine.

  • A multi-step sequence involving condensation and cyclization reactions is used to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine core.[7]

  • Chlorination of the 4-position is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then purified, typically by column chromatography.

Protocol 2.2: Introduction of the N4-cyclohexylamino Group

The cyclohexylamino group at the N4 position is introduced via a nucleophilic aromatic substitution reaction, displacing the chlorine atom.[5][6]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate

  • Cyclohexylamine

  • Solvent (e.g., isopropanol, n-butanol)

  • Acid catalyst (e.g., concentrated HCl) (optional)

Procedure:

  • Dissolve the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in a suitable solvent such as isopropanol.

  • Add an excess of cyclohexylamine to the reaction mixture. A few drops of concentrated HCl can be added to catalyze the reaction.[5]

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography to yield the N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2.3: Introduction of the C5 and C6 Phenyl Groups via Suzuki-Miyaura Coupling

To introduce the phenyl groups at the C5 and C6 positions, the pyrrolo[2,3-d]pyrimidine core must first be halogenated at these positions (e.g., iodinated or brominated). The phenyl groups are then introduced using a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Halogenating agent (e.g., N-iodosuccinimide (NIS))

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane)

Procedure:

  • Halogenation : Dissolve the N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent and treat with a halogenating agent like NIS to introduce iodine atoms at the C5 and C6 positions.[4] Purify the di-halogenated intermediate.

  • Suzuki-Miyaura Coupling : To a solution of the di-halogenated intermediate in a solvent like DMF, add phenylboronic acid, a palladium catalyst, and a base.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the final N4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (assuming the starting core also had a 2-amino group).

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a VS-8 analogue, based on typical yields reported for similar reactions in the literature.[1][4]

StepReactionStarting MaterialProductTypical Yield (%)
1Nucleophilic Substitution4-chloro-7H-pyrrolo[2,3-d]pyrimidineN4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine70-85%
2DihalogenationN4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine5,6-diiodo-N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine80-95%
3Suzuki-Miyaura Coupling5,6-diiodo-N4-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineN4-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine50-70%
PropertyValue
Molecular FormulaC₂₄H₂₅N₅
Molecular Weight383.49 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>95%

Signaling Pathway Involvement

Pyrrolo[2,3-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases.[3][6] These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrates. The general mechanism of action for a kinase inhibitor is depicted below.

G cluster_0 Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds VS-8 Analogue VS-8 Analogue VS-8 Analogue->Kinase Competitively Binds Substrate Substrate Substrate->Phosphorylated Substrate

Caption: Mechanism of competitive kinase inhibition by VS-8 analogues.

This inhibition of specific kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, making these compounds valuable candidates for drug development, particularly in oncology.[3][6]

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of chemical compounds should only be performed by trained individuals in a properly equipped laboratory setting, following all applicable safety guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Visual Studio 2005 (VS 8) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting steps and answers to frequently asked questions to enhance the stability and performance of Visual Studio 2005, particularly when working with large and complex solutions. It is intended for researchers, scientists, and drug development professionals who may encounter these issues during their work.

Frequently Asked Questions (FAQs)

Q1: Why does my Visual Studio 2005 solution load so slowly?

A1: Slow solution load times in Visual Studio 2005 can be attributed to several factors. One common reason is the automatic reopening of documents from the previous session, which can increase load time by 30% or more, especially with designers like Windows Forms.[1] Additionally, large numbers of projects within a solution can significantly slow down the loading process.[2] Insufficient hardware, such as low RAM and slow hard drives, can also be a major bottleneck.[3]

Q2: What causes Visual Studio 2005 to crash or freeze frequently?

A2: Frequent crashes or freezes are often linked to issues with IntelliSense, especially in large projects where it continuously works to re-index symbols.[4] Corrupted IntelliSense database files (.ncb) are a known cause of instability.[5][6] Third-party add-ins and extensions can also introduce conflicts and lead to crashes. Furthermore, memory-intensive operations in large solutions can exceed the available virtual memory for the 32-bit Visual Studio 2005 process, causing it to become unresponsive.

Q3: How can I improve the performance of IntelliSense in Visual Studio 2005?

A3: IntelliSense performance can be a significant pain point. Installing Visual Studio 2005 Service Pack 1 and specific hotfixes is a primary step to address these issues.[7] Regularly deleting the .ncb (IntelliSense database) file can resolve corruption-related hangs.[5][6] In some cases, developers resort to disabling IntelliSense altogether for a more stable experience, though this impacts productivity.[7]

Q4: Are there any official updates or patches for Visual Studio 2005 that I should install?

A4: Yes, installing Visual Studio 2005 Service Pack 1 (SP1) is highly recommended. It includes numerous bug fixes, stability enhancements, and performance improvements.[4][8] Additionally, Microsoft released hotfixes that address specific performance issues, particularly for developers working with large Visual Basic or Visual C++ solutions.[9][10] An update for SP1 was also released to improve compatibility with Windows Vista.[1]

Troubleshooting Guides

General Performance and Stability Checklist

This table outlines a series of checks and actions to improve the overall performance and stability of Visual Studio 2005.

StepActionPotential Impact
1Install Latest Service Packs and Hotfixes Significant stability and performance improvements.[4][8][9]
2Upgrade Hardware More RAM (at least 3-4GB for a 32-bit OS) and a faster hard drive (7200RPM or SSD) can dramatically reduce load and build times.[3]
3Disable Unused Add-ins and Extensions Prevents conflicts and reduces memory consumption.
4Exclude Project Folders from Antivirus Scans Can significantly speed up file access and build times.
5Optimize Visual Studio Settings Disabling features like 'Track Active Item in Solution Explorer' and automatic file reopening can improve responsiveness.[1]
Experimental Protocol: Resolving IntelliSense-Related Freezes

This protocol details the steps to troubleshoot and resolve frequent freezes caused by IntelliSense.

Objective: To stabilize Visual Studio 2005 by addressing issues with the IntelliSense feature.

Methodology:

  • Backup Your Solution: Before making any changes, create a complete backup of your solution directory.

  • Close Visual Studio 2005: Ensure all instances of devenv.exe are terminated.

  • Delete the .ncb File:

    • Navigate to your solution's directory.

    • Locate the file with the .ncb extension. This file is the IntelliSense database.[11]

    • Delete the .ncb file. Visual Studio will regenerate it the next time you open the solution.[5][6]

  • Restart Visual Studio and Open the Solution: Observe if the freezing persists. If it does, proceed to the next step.

  • Disable IntelliSense (Temporary Measure):

    • Locate the feacp.dll file in your Visual Studio installation directory (typically C:\Program Files\Microsoft Visual Studio 8\VC\vcpackages).

    • Rename feacp.dll to feacp.dll.bak.[7] This will disable IntelliSense.

    • Relaunch Visual Studio to see if the stability has improved. This helps confirm if IntelliSense is the root cause.

  • Re-enable IntelliSense and Apply Hotfixes:

    • Rename feacp.dll.bak back to feacp.dll.

    • Ensure Visual Studio 2005 SP1 is installed.

    • Download and install any available hotfixes related to IntelliSense and large solution performance.[7][10]

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for diagnosing and resolving common stability issues in Visual Studio 2005.

VS2005_Troubleshooting_Workflow start Start: VS 2005 is Unstable check_sp1 Is Service Pack 1 Installed? start->check_sp1 install_sp1 Install SP1 and Hotfixes check_sp1->install_sp1 No check_intellisense Does the issue involve freezing, especially during coding? check_sp1->check_intellisense Yes install_sp1->check_intellisense troubleshoot_intellisense Follow IntelliSense Troubleshooting Protocol check_intellisense->troubleshoot_intellisense Yes check_large_solution Is the solution large (many projects)? check_intellisense->check_large_solution No troubleshoot_intellisense->check_large_solution optimize_solution Optimize for Large Solutions: - Unload unused projects - Use solution folders check_large_solution->optimize_solution Yes check_extensions Are third-party extensions installed? check_large_solution->check_extensions No optimize_solution->check_extensions disable_extensions Disable extensions one by one to identify conflicts check_extensions->disable_extensions Yes end End: Stability Improved check_extensions->end No disable_extensions->end

Caption: General troubleshooting workflow for Visual Studio 2005 stability issues.

IntelliSense_Troubleshooting start Start: IntelliSense Issues (Freezing) close_vs Close Visual Studio start->close_vs delete_ncb Delete the .ncb file in the solution directory close_vs->delete_ncb restart_vs Restart VS and check for improvement delete_ncb->restart_vs is_fixed Is the issue resolved? restart_vs->is_fixed disable_intellisense Temporarily disable IntelliSense by renaming feacp.dll is_fixed->disable_intellisense No end End: IntelliSense Stabilized is_fixed->end Yes check_again Does this resolve the freezing? disable_intellisense->check_again reinstall_sp1_hotfixes Re-enable IntelliSense. Ensure SP1 and relevant hotfixes are installed. check_again->reinstall_sp1_hotfixes Yes end_partially Consider alternative IntelliSense providers or keeping it disabled. check_again->end_partially No reinstall_sp1_hotfixes->end

Caption: Detailed workflow for troubleshooting IntelliSense-related problems.

References

optimizing VS 8 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

VS 8 Technical Support Center

Welcome to the technical support center for this compound, a potent and selective small molecule inhibitor of Toll-like Receptor 8 (TLR8) signaling. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the use of this compound in their experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, cell-permeable antagonist of the human Toll-like Receptor 8 (TLR8). It functions by competitively binding to the receptor, which prevents the downstream activation of signaling cascades typically initiated by TLR8 agonists like single-stranded RNA (ssRNA).[1] This inhibition blocks the activation of key transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][2]

MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 Receptor MyD88 MyD88 TLR8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 NFkB_Pathway NF-κB Pathway IRAK4->NFkB_Pathway Activates Cytokines Pro-inflammatory Cytokine Production NFkB_Pathway->Cytokines Induces ssRNA ssRNA (Agonist) ssRNA->TLR8 Activates VS8 This compound (Antagonist) VS8->TLR8 Inhibits

Caption: Simplified TLR8 signaling pathway showing inhibition by this compound.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, we recommend a starting concentration of 1 µM. The optimal concentration can vary significantly depending on the cell type, assay duration, and specific experimental conditions. A dose-response experiment is crucial to determine the EC50 for your system.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of my target pathway.

If this compound is not producing the expected inhibitory effect, several factors could be at play. Follow this troubleshooting workflow to diagnose the issue.

Troubleshooting_No_Effect Start Start: No observed effect of this compound Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Target 2. Confirm Target Expression & Pathway Activity Check_Compound->Check_Target Yes Solubility Is this compound fully dissolved? (Check for precipitate) Check_Compound->Solubility No Check_Conc 3. Optimize Concentration Check_Target->Check_Conc Yes Expression Does your cell line express TLR8? Check_Target->Expression No Check_Assay 4. Review Assay Protocol Check_Conc->Check_Assay Yes Dose_Response Perform a dose-response curve (e.g., 10 nM - 10 µM) Check_Conc->Dose_Response No Success Problem Resolved Check_Assay->Success Yes Incubation Is incubation time sufficient? Check_Assay->Incubation No Storage Was it stored correctly? (e.g., -20°C, protected from light) Solubility->Storage Activation Is the TLR8 pathway activated by your agonist? Expression->Activation Reagents Are reagents (e.g., agonist) active and correctly diluted? Incubation->Reagents

Caption: Troubleshooting flowchart for lack of this compound effect.

Problem 2: Significant cell death is observed at the effective concentration.

If you observe cytotoxicity, it is essential to distinguish between on-target and off-target effects.

  • Lower the Concentration: The first step is to reduce the concentration of this compound. Determine if there is a therapeutic window where pathway inhibition is achieved without significant cell death.

  • Reduce Incubation Time: Shorten the exposure of the cells to this compound. For some assays, a shorter incubation period may be sufficient to observe the desired effect while minimizing toxicity.

  • Perform a Cytotoxicity Assay: Run a parallel assay (e.g., using LDH release or a live/dead cell stain) to quantify toxicity across a range of this compound concentrations. This will help you determine the maximum non-toxic concentration.

  • Use a Different Cell Line: If possible, test this compound in a different cell line known to express TLR8 to see if the toxicity is cell-type specific.

Quantitative Data

The following tables provide summary data for this compound activity in various contexts. These values should be used as a reference, and we strongly recommend generating data specific to your experimental system.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell Line Description TLR8 Agonist IC50 (nM)
THP-1 (human monocytic) Differentiated with PMA R848 (1 µM) 125
HEK-Blue™ hTLR8 Reporter cell line R848 (1 µM) 95

| Primary Human Monocytes | Isolated from whole blood | ssRNA40 (1 µg/mL) | 210 |

Table 2: Recommended Concentration Ranges for Common Assays

Assay Type Recommended Concentration Range Notes
Cytokine Release (ELISA) 100 nM - 2 µM Pre-incubate with this compound for 1-2 hours before adding agonist.
Western Blot (p-IRAK4) 200 nM - 5 µM A higher concentration may be needed for shorter incubation times.
NF-κB Reporter Assay 50 nM - 1 µM Highly sensitive assay; lower concentrations are often effective.

| Cell Proliferation Assay | 100 nM - 10 µM | Monitor for cytotoxicity, especially at higher concentrations.[3] |

Experimental Protocols

Protocol: Determining the EC50 of this compound via Dose-Response Curve

This protocol describes how to determine the effective concentration of this compound required to inhibit 50% of TLR8-mediated cytokine production in differentiated THP-1 cells.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • This compound compound

  • R848 (TLR8 agonist)

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Workflow:

Dose_Response_Workflow cluster_prep Day 1-3: Cell Preparation cluster_treatment Day 4: Treatment cluster_analysis Day 5: Analysis Seed 1. Seed THP-1 cells (2x10^5 cells/well) Differentiate 2. Add PMA (100 ng/mL) and incubate for 48-72h Seed->Differentiate Wash 3. Wash cells to remove PMA & add fresh media Differentiate->Wash Add_VS8 4. Add this compound dilutions (e.g., 1 nM to 10 µM) Preincubate 5. Pre-incubate for 2 hours Add_VS8->Preincubate Add_Agonist 6. Add TLR8 Agonist (R848) to all wells except negative control Preincubate->Add_Agonist Incubate_Final 7. Incubate for 18-24 hours Add_Agonist->Incubate_Final Collect 8. Collect supernatant ELISA 9. Perform IL-8 ELISA according to manufacturer's protocol Collect->ELISA Analyze 10. Plot dose-response curve and calculate EC50 ELISA->Analyze

Caption: Experimental workflow for a this compound dose-response curve.

Procedure:

  • Cell Seeding & Differentiation:

    • Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

    • After incubation, gently aspirate the media, wash once with fresh media, and add 100 µL of fresh media to each well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.

    • Pre-incubate the plate for 2 hours at 37°C.

  • Agonist Stimulation:

    • Add R848 agonist to all wells (except for the negative control) to a final concentration of 1 µM.

    • Incubate the plate for 18-24 hours at 37°C.

  • Analysis:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Plot the results as % inhibition versus the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.

References

Technical Support Center: VSV-8 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vesicular Stomatitis Virus Serotype 8 (VSV-8) in animal models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo VSV-8 delivery experiments.

1. Issue: High Toxicity or Lethality in Animal Models

  • Question: My animals are experiencing significant weight loss, neurotoxicity (e.g., hind limb paralysis), or death after VSV-8 administration. What can I do to mitigate this?

  • Answer: VSV-8 can exhibit inherent pathogenicity.[1] Consider the following troubleshooting steps:

    • Use Attenuated Strains: Employ VSV variants with mutations that reduce virulence. A common and effective mutation is in the Matrix (M) protein (e.g., M51R mutation), which makes the virus more sensitive to the host's interferon response.[2][3] Another approach is to use vectors with a truncated G protein cytoplasmic domain.[4]

    • Optimize Virus Dose: The administered dose is a critical factor in toxicity.[5] Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose (e.g., 1 x 10⁷ PFU) and gradually escalate.

    • Change the Route of Administration: The route of injection significantly impacts biodistribution and toxicity. Intranasal administration, for instance, can be associated with higher neurotoxicity.[1][2] Intravenous or intratumoral injections might be better tolerated depending on your experimental goals.[5][6]

    • Pseudotype the Virus: Replacing the VSV glycoprotein (G) with that of another virus, such as the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein (GP), has been shown to abolish neurotoxicity.[3][7]

2. Issue: Inefficient Tumor Targeting or Low Transgene Expression at the Target Site

  • Question: I am not observing significant tumor regression or transgene expression in my tumor model after systemic VSV-8 delivery. How can I improve this?

  • Answer: Inefficient tumor targeting is a common challenge. Here are some strategies to enhance delivery:

    • Direct Intratumoral Injection: For accessible solid tumors, direct intratumoral injection is the most straightforward method to ensure high local virus concentration.[5][8][9]

    • Optimize Intravenous Delivery: For systemic delivery targeting metastatic disease, several factors can be optimized:

      • Virus Dose: A higher dose might be necessary to achieve therapeutic concentrations in the tumor, but this must be balanced with toxicity.

      • Repeat Dosing: Multiple injections can increase the overall therapeutic effect.[6][9]

    • Modify the Viral Envelope: Engineering the VSV-G protein to include targeting ligands can improve specificity for certain tissues or cell types.[10]

    • Pre-treatment with Immune Modulators: In some models, pre-treatment with agents like cyclophosphamide can transiently suppress the innate immune response, allowing for better viral replication and spread within the tumor.[11]

3. Issue: Rapid Virus Clearance and Strong Anti-Vector Immune Response

  • Question: My VSV-8 vector is being cleared too quickly, and I am observing a strong neutralizing antibody response, preventing effective re-administration. How can I overcome this?

  • Answer: The host immune system can rapidly clear VSV.[12][13] Here are potential solutions:

    • Pseudotyping with a Different Glycoprotein: Using a different viral envelope protein, like LCMV-GP, can circumvent pre-existing or rapidly induced neutralizing antibodies against VSV-G, allowing for effective boosting.[3][7]

    • Use of Immunosuppressive Agents: While not always desirable, transient immunosuppression can enhance initial viral replication and therapeutic efficacy.[11]

    • Prime-Boost Strategies: If using VSV as a vaccine vector, a heterologous prime-boost regimen (priming with a different vector expressing the same antigen) can be more effective than homologous boosting with VSV.[14]

Frequently Asked Questions (FAQs)

Virus Production and Titration

  • Q1: What are the best practices for producing high-titer VSV-8 stocks?

    • A1: High-titer stocks are crucial for in vivo experiments. Key considerations include the choice of producer cell line (BHK-21 and Vero cells are common), using a low multiplicity of infection (MOI) to minimize the generation of defective interfering particles, and harvesting the virus when cytopathic effect (CPE) is optimal (typically 24-48 hours post-infection).[15][16] Purification methods like ultracentrifugation or chromatography are necessary to remove cell debris and other impurities.[17][18]

  • Q2: What is the most reliable method for titrating my VSV-8 stock?

    • A2: The plaque assay is considered the gold standard for determining the concentration of infectious viral particles (plaque-forming units per milliliter, PFU/mL).[15] The Tissue Culture Infectious Dose 50 (TCID50) assay is another common method that measures the amount of virus required to produce a cytopathic effect in 50% of inoculated cell cultures.[19][20] For a rough estimation, 1 TCID50 unit is approximately equal to 0.7 PFU.[20] Quantitative PCR (qPCR) can be used to determine the total number of viral genomes but does not distinguish between infectious and non-infectious particles.[19]

In Vivo Delivery

  • Q3: What are the standard injection volumes and viral doses for different administration routes in mice?

    • A3: These parameters can vary based on the mouse strain, virus construct, and experimental goal. However, some general guidelines from published studies are provided in the data tables below. For example, intravenous injections via the tail vein are typically around 100 µL, while intratumoral injections can be smaller (e.g., 30-50 µL).[8][9] Doses can range from 10⁵ to 10⁹ PFU per mouse.[5][6][9]

  • Q4: How can I monitor the biodistribution of my VSV-8 vector in vivo?

    • A4: Viral biodistribution can be assessed by harvesting organs at different time points post-injection and quantifying the viral load.[21] This can be done by measuring infectious virus through plaque assays on tissue homogenates or by quantifying viral RNA using RT-qPCR.[21][22] For non-invasive, longitudinal tracking, imaging modalities like PET can be used if the virus is engineered to express a reporter gene or if a radiolabeled antibody targeting a viral protein is available.[23][24]

Data Presentation

Table 1: Recommended VSV Doses for In Vivo Mouse Studies by Administration Route

Administration RouteVirus Dose Range (PFU/mouse)Typical Injection Volume (µL)Reference
Intravenous (i.v.)5 x 10⁷ - 5 x 10⁹100[6]
Intratumoral (i.t.)1 x 10⁷ - 6 x 10⁸30 - 50[5][8][9]
Intraperitoneal (i.p.)2 x 10⁸100 - 200[22]
Intranasal (i.n.)1 x 10⁵ - 1 x 10⁷20 - 50[1][2]
Intramuscular (i.m.)5 x 10⁶ - 1 x 10⁷50[2][9]

Table 2: Troubleshooting Summary for Common VSV-8 Delivery Issues

IssuePotential Cause(s)Recommended Solution(s)
High Animal Toxicity Inherent pathogenicity of VSV, high virus dose, neurotropic delivery route.Use attenuated strains (e.g., M51R mutant), perform dose-titration studies, switch to i.v. or i.t. injection, pseudotype with LCMV-GP.
Inefficient Tumor Targeting Low systemic virus concentration, poor tumor vascularization, rapid viral clearance.Direct intratumoral injection, optimize i.v. dose, use targeting ligands on the viral envelope.
Rapid Virus Clearance Strong innate and adaptive immune responses, neutralizing antibodies.Pseudotype with a different glycoprotein (e.g., LCMV-GP), consider transient immunosuppression.
Low Virus Titer Suboptimal production protocol, generation of defective interfering particles.Optimize cell line and infection conditions (low MOI), purify virus stock.

Experimental Protocols

1. Protocol: Intravenous (Tail Vein) Injection of VSV in Mice

  • Preparation: Thaw the VSV stock on ice and dilute to the desired concentration in sterile, cold phosphate-buffered saline (PBS). Keep the virus dilution on ice.

  • Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins. Inject a total volume of approximately 100 µL slowly.

  • Confirmation: Successful injection is indicated by the clearing of the vein. If a subcutaneous bleb forms, the injection was not successful, and another attempt should be made in a more proximal location on the tail.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

2. Protocol: Intratumoral Injection of VSV in Mice

  • Preparation: Prepare the VSV dilution in sterile, cold PBS as described for intravenous injection.

  • Animal Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

  • Tumor Exposure: If necessary, shave the area over the subcutaneous tumor.

  • Injection: Using a fine-gauge needle, carefully insert it into the center of the tumor. Slowly inject the desired volume (typically 30-50 µL).[8][9] To ensure even distribution, the injection can be performed at multiple points within the tumor.

  • Post-Injection: Slowly withdraw the needle. Monitor the animal until it has fully recovered from anesthesia.

3. Protocol: VSV Plaque Assay for Titer Determination

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well plates to form a confluent monolayer on the day of the assay.

  • Serial Dilutions: Prepare ten-fold serial dilutions of the VSV stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and wash once with PBS. Infect the cells with 200 µL of each viral dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of a mixture of 2x growth medium and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for 24-48 hours until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.

  • Calculation: Calculate the virus titer in PFU/mL based on the dilution factor that yields a countable number of plaques (typically 20-100).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_delivery In Vivo Delivery cluster_monitoring Monitoring & Analysis Virus_Production VSV-8 Production & Purification Titration Virus Titration (Plaque Assay) Virus_Production->Titration Injection VSV-8 Administration (i.v., i.t., etc.) Titration->Injection Animal_Model Animal Model Establishment Animal_Model->Injection Monitoring Monitor Animal Health & Tumor Growth Injection->Monitoring Biodistribution Biodistribution Analysis (qPCR, Plaque Assay) Monitoring->Biodistribution Immune_Response Immune Response Analysis Monitoring->Immune_Response Efficacy Assess Therapeutic Efficacy Monitoring->Efficacy

Typical workflow for an in vivo VSV-8 delivery experiment.

Innate_Immune_Response VSV VSV Infection PAMPs Viral PAMPs (e.g., dsRNA) VSV->PAMPs M_Protein VSV M Protein VSV->M_Protein expresses PRRs Host PRRs (e.g., RIG-I, TLRs) PAMPs->PRRs detection Signaling Signaling Cascade (e.g., IRF3/7, NF-κB) PRRs->Signaling IFN Type I Interferon (IFN-α/β) Production Signaling->IFN ISGs Interferon-Stimulated Genes (ISGs) IFN->ISGs induces Antiviral_State Antiviral State (Inhibition of Viral Replication) ISGs->Antiviral_State Antiviral_State->VSV inhibits M_Protein_Block Blocks Host mRNA Export & IFN Production M_Protein->M_Protein_Block M_Protein_Block->IFN inhibits

References

Technical Support Center: Refining Investigational Compound Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with investigational compound treatments on primary cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Q1: My primary cells show high levels of cytotoxicity even at low concentrations of Compound X.

A1: High cytotoxicity can stem from several factors when working with primary cells, which are generally more sensitive than immortalized cell lines.[1][2] Consider the following troubleshooting steps:

  • Optimize Compound X Concentration and Exposure Time: Primary cells may require a much lower concentration and shorter exposure time than anticipated. Perform a dose-response and time-course experiment to determine the optimal non-toxic range.

  • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1%. It is advisable to run a vehicle-only control to assess the impact of the solvent on your primary cells.

  • Check for Contamination: Contaminants such as mycoplasma can stress the cells and increase their sensitivity to treatment.[3][4][] Regularly test your cultures for contamination.

  • Evaluate Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can stress primary cells and make them more susceptible to cytotoxic effects.[6][7]

Q2: I am observing inconsistent results between experimental replicates when treating primary cells with Compound X.

A2: Inconsistent results are a common challenge in primary cell culture due to their inherent variability.[1] Here are some potential causes and solutions:

  • Donor Variability: Primary cells from different donors can exhibit significant biological variance. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to average out the response.

  • Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.[1][8] It is crucial to use cells at a consistent and low passage number for all experiments.

  • Cell Seeding Density: The density at which primary cells are seeded can influence their health and responsiveness to treatment.[6][7][8] Ensure you are seeding the cells at a consistent density across all wells and experiments.

  • Reagent Consistency: Use the same lot of media, serum, and other reagents for the duration of an experiment to minimize variability.[7]

Q3: My primary cells are not adhering properly after treatment with Compound X.

A3: Poor cell attachment can be caused by the treatment itself or by underlying issues with the cell culture.[3][9]

  • Compound-Induced Effects: Compound X might be affecting cellular adhesion pathways. Analyze the expression of adhesion molecules or perform a cell adhesion assay.

  • Over-trypsinization: Excessive exposure to trypsin during passaging can damage cell surface proteins required for attachment.[3][] Use a lower concentration of trypsin or a gentler dissociation reagent, and ensure you are neutralizing it properly.

  • Culture Vessel Coating: Some primary cells require specific extracellular matrix coatings (e.g., collagen, fibronectin, laminin) to attach and grow properly.[1] Ensure your culture vessels are appropriately coated.

  • Mycoplasma Contamination: This type of contamination is known to interfere with cell adhesion.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended seeding density for primary cells before starting a treatment protocol?

A: The optimal seeding density is cell-type specific. It is recommended to perform a growth curve analysis to determine the ideal density that allows for logarithmic growth throughout the duration of your experiment without reaching over-confluence, which can stress the cells.[6] Some cells require close contact to thrive, while others prefer lower densities.[6]

Q: How long should I let my primary cells recover after thawing before starting treatment?

A: After thawing, primary cells are fragile and need time to recover.[2][10] It is best practice to allow the cells to acclimate and enter a logarithmic growth phase, which typically takes 24-48 hours, before initiating any treatment. For live cell shipments, allow them to acclimatize for 3-4 hours before changing the media.[8]

Q: Can I re-freeze primary cells after thawing and expansion?

A: While it is possible to re-freeze some primary cells, it is generally not recommended as it can significantly impact their viability and function.[8][11] Primary cells have a finite lifespan and each freeze-thaw cycle is stressful.[2][8] If you must re-freeze them, do so at a low passage number and use a cryopreservation medium with a low DMSO concentration.[2]

Q: What are the key differences to consider when adapting a protocol from an immortalized cell line to a primary cell line?

A: Primary cells are more sensitive and have a limited lifespan compared to immortalized cell lines.[1][6] Key differences to consider are:

  • Growth Media: Primary cells often require specialized media with specific growth factors and supplements.[1]

  • Passaging: They can only be passaged a limited number of times before they senesce.[1][8]

  • Transfection/Transduction: Primary cells are often more difficult to transfect than immortalized cell lines, requiring optimization of transfection reagents and methods like electroporation.[12][13]

  • Response to Stimuli: They are highly responsive to their environment, so serum and other media components can trigger unintended signaling pathways.[2]

Data Presentation

Table 1: Example Dose-Response of Compound X on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

Compound X Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.198.2
195.5
1075.3
5042.1
10015.8

Table 2: Example Cytotoxicity of Compound X (10 µM) on Various Primary Cell Types after 48-hour exposure.

Primary Cell TypeCell Viability (%)
HUVEC68.4
Primary Human Fibroblasts85.2
Primary Human Keratinocytes72.9
Primary Human Neurons45.7

Experimental Protocols

Protocol: General Method for Treating Primary Cells with an Investigational Compound

  • Cell Seeding:

    • Culture primary cells in their recommended growth medium to approximately 70-80% confluency.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™ Express or low-concentration trypsin).

    • Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays) at a pre-determined optimal density.

    • Allow cells to attach and recover for at least 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a concentrated stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of Compound X in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment:

    • Carefully remove the old medium from the seeded cells.

    • Add the medium containing the different concentrations of Compound X (and a vehicle-only control) to the respective wells.

    • Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • After the treatment period, perform the desired assay to assess the effects of Compound X. This could include:

      • Cell Viability/Cytotoxicity Assays: (e.g., MTS, MTT, CellTiter-Glo®)

      • Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq)

      • Protein Analysis: (e.g., Western Blot, ELISA, Flow Cytometry)

      • Microscopy: (e.g., to assess morphological changes)

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Thaw Thaw Primary Cells Culture Culture & Expand Thaw->Culture Seed Seed Cells in Plates Culture->Seed Treat_Cells Treat Cells (24-72h) Seed->Treat_Cells Prepare_Compound Prepare Compound X Dilutions Prepare_Compound->Treat_Cells Viability Viability Assay (MTS/MTT) Treat_Cells->Viability Protein Protein Analysis (Western/ELISA) Treat_Cells->Protein Gene Gene Expression (qPCR) Treat_Cells->Gene

Caption: Workflow for screening an investigational compound on primary cells.

IL8_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Responses IL8 IL-8 (CXCL8) CXCR1_2 CXCR1 / CXCR2 IL8->CXCR1_2 Binds PI3K PI3K/Akt Pathway CXCR1_2->PI3K Activates PLC PLC/PKC Pathway CXCR1_2->PLC Activates MAPK Ras/Raf/MAPK Pathway CXCR1_2->MAPK Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Migration Migration & Invasion PLC->Migration MAPK->Proliferation MAPK->Migration

Caption: Simplified IL-8 signaling pathway via CXCR1/2 receptors.

References

Validation & Comparative

A Comparative Guide to Novel Cancer Therapeutics: VSV-IFNβ vs. Spherical Nucleic Acid-Modified 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two innovative anticancer agents: VS 8, an oncolytic virus represented by Vesicular Stomatitis Virus expressing Interferon-Beta (VSV-IFNβ), and Compound Y, a nanomedicine formulation of a conventional chemotherapy agent, exemplified by 5-Fluorouracil modified with Spherical Nucleic Acids (SNA-5-FU). This comparison is based on preclinical data to inform researchers and drug development professionals on their respective efficacy, mechanisms of action, and experimental considerations.

Efficacy Comparison

Both VSV-IFNβ and SNA-5-FU have demonstrated significant efficacy in preclinical cancer models, each showing substantial improvements over traditional approaches. The following table summarizes the key quantitative efficacy data from these studies.

Efficacy ParameterVSV-IFNβSNA-5-FUSource
Tumor Growth Inhibition Significant growth delay and improved survival in various preclinical tumor models.[1][2][3][4]59-fold better antitumor efficacy compared to free 5-FU in a human Acute Myeloid Leukemia (AML) mouse model.[5][6][7]
Cell Killing Potency Potent in vitro cytotoxicity in cancer cell lines.[2][3]Up to 20,000 times more effective at killing leukemia cells in vitro compared to free 5-FU.[8]
Cellular Uptake Infects most mammalian cells, with enhanced replication in cancer cells with defective IFN pathways.[1][9]12.5-fold more efficient entry into leukemia cells compared to free 5-FU.[5][6][10]
Safety Profile Generally well-tolerated in animal models, with reduced neurotoxicity compared to wild-type VSV. No significant acute organ toxicity reported.[2][4]No observable side effects reported in animal studies.[5][8]

Mechanism of Action

The two agents employ fundamentally different strategies to achieve their anticancer effects. VSV-IFNβ acts as a "smart bomb," selectively replicating in and destroying cancer cells while also stimulating an anti-tumor immune response. In contrast, SNA-5-FU is a "Trojan horse," enhancing the delivery and uptake of a known cytotoxic agent into cancer cells.

VSV-IFNβ Signaling Pathway

VSV-IFNβ's oncolytic activity is largely dependent on the interferon (IFN) signaling pathway. Most cancer cells have a defective IFN response, which makes them susceptible to viral replication. The virus-expressed IFN-β further enhances its safety profile by protecting normal cells and stimulating an anti-tumor immune response.[1][9][11]

VSV_IFN_pathway cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell VSV-IFNβ_N VSV-IFNβ Infection IFNβ_Sec_N IFN-β Secretion VSV-IFNβ_N->IFNβ_Sec_N IFNAR_N IFNAR Activation IFNβ_Sec_N->IFNAR_N JAK_STAT_N JAK/STAT Pathway IFNAR_N->JAK_STAT_N ISG_N ISG Expression JAK_STAT_N->ISG_N Antiviral_State Antiviral State (Virus Replication Blocked) ISG_N->Antiviral_State VSV-IFNβ_C VSV-IFNβ Infection Defective_IFN Defective IFN Pathway VSV-IFNβ_C->Defective_IFN Viral_Replication Viral Replication VSV-IFNβ_C->Viral_Replication Cell_Lysis Oncolysis (Cell Death) Viral_Replication->Cell_Lysis Immune_Stimulation Immune Cell Activation Cell_Lysis->Immune_Stimulation

VSV-IFNβ exploits defective IFN signaling in cancer cells for selective oncolysis.
SNA-5-FU Mechanism of Action

The efficacy of 5-Fluorouracil (5-FU) is enhanced through its formulation as a Spherical Nucleic Acid (SNA). This nanostructure facilitates targeted delivery and increased uptake by cancer cells. Once inside, the SNA is degraded, releasing the active 5-FU metabolites which then exert their cytotoxic effects by inhibiting thymidylate synthase and being misincorporated into DNA and RNA.[8][10][12][13][14][15]

SNA_5FU_pathway SNA_5FU SNA-5-FU Cell_Membrane Cancer Cell Membrane SNA_5FU->Cell_Membrane Targeting Endocytosis Enhanced Endocytosis Cell_Membrane->Endocytosis Intracellular_Release Intracellular Release of 5-FU Endocytosis->Intracellular_Release Metabolism Conversion to Active Metabolites (FdUMP, FUTP, FdUTP) Intracellular_Release->Metabolism TS_Inhibition Thymidylate Synthase Inhibition Metabolism->TS_Inhibition DNA_Damage DNA Damage Metabolism->DNA_Damage FdUTP incorporation RNA_Dysfunction RNA Dysfunction Metabolism->RNA_Dysfunction FUTP incorporation Apoptosis Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis VSV_workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Treatment VSV-IFNβ Administration (Intratumoral or Intravenous) Tumor_Growth->Treatment Monitoring Tumor Volume Measurement & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Immune Profiling) Monitoring->Endpoint SNA_5FU_workflow Synthesis Synthesis of SNA-5-FU Characterization Characterization (e.g., Size, Drug Load) Synthesis->Characterization Treatment_SNA SNA-5-FU or Control Administration (e.g., IV) Characterization->Treatment_SNA AML_Model Establishment of Human AML Xenograft Model AML_Model->Treatment_SNA Monitoring_SNA Monitoring of Disease Progression & Hematological Markers Treatment_SNA->Monitoring_SNA Efficacy_Analysis Efficacy & Toxicity Analysis Monitoring_SNA->Efficacy_Analysis

References

A Comparative Guide to BCR-ABL Tyrosine Kinase Inhibitors: Imatinib vs. Second-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imatinib (the first-generation inhibitor of the BCR-ABL tyrosine kinase) with two prominent second-generation inhibitors, Dasatinib and Nilotinib. The constitutively active BCR-ABL tyrosine kinase is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[1] This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro inhibitory potency and clinical efficacy of Imatinib, Dasatinib, and Nilotinib.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of BCR-ABL Kinase Inhibitors

TargetImatinib (nM)Dasatinib (nM)Nilotinib (nM)
Wild-Type BCR-ABL 25-75<120
BCR-ABL Mutants
P-loop
Y253F>10,0001137
E255K>10,00031,510
Gatekeeper
T315I>10,000>500>3,000
Activation loop
H396P138124

Data compiled from multiple sources. IC50 values can vary based on the specific assay conditions.

Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML Patients (12-Month Follow-up)

OutcomeImatinibDasatinibNilotinib
Complete Cytogenetic Response (CCyR) 66%77%80%
Major Molecular Response (MMR) 27%46%44%

Data from the DASISION and ENESTnd clinical trials.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BCR-ABL inhibitors are provided below.

1. In Vitro BCR-ABL Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of BCR-ABL kinase activity (IC50).

  • Materials :

    • Recombinant human c-Abl enzyme

    • GST-CrkL substrate protein

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

    • ATP

    • Test inhibitors (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

    • 96-well plates

    • Wash buffers

    • Anti-phosphotyrosine antibody (pY20) conjugated to HRP

    • Chemiluminescent substrate

  • Procedure :

    • Coat a 96-well plate with the GST-CrkL substrate.

    • Wash the plate to remove any unbound substrate.

    • Prepare serial dilutions of the test inhibitors in kinase buffer.

    • Add the diluted inhibitors to the wells.

    • Initiate the kinase reaction by adding a mixture of recombinant c-Abl enzyme and ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and wash the wells to remove the enzyme and ATP.

    • Add the anti-phosphotyrosine antibody-HRP conjugate and incubate to allow binding to the phosphorylated substrate.

    • Wash away any unbound antibody.

    • Add the chemiluminescent substrate and measure the light output using a luminometer.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.

  • Materials :

    • CML cell lines (e.g., K562, which expresses BCR-ABL)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Test inhibitors (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure :

    • Seed CML cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight.

    • Prepare serial dilutions of the test inhibitors in the cell culture medium.

    • Add the diluted inhibitors to the appropriate wells and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.[3]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Incubate the plate overnight in a humidified atmosphere.[3]

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Mandatory Visualization

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and decreased apoptosis.[4][5] Key pathways include the Ras/MAPK and PI3K/AKT pathways.[4][6]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

BCR-ABL Downstream Signaling Pathways

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and evaluating potential inhibitors of BCR-ABL.

Inhibitor_Screening_Workflow Start Start: Compound Library Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Hit_Identification Hit Identification (Potent Inhibitors) Kinase_Assay->Hit_Identification Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Hit_Identification->Cell_Viability_Assay Proceed with Hits Lead_Selection Lead Compound Selection Cell_Viability_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo_Studies Proceed with Leads End End: Clinical Candidate In_Vivo_Studies->End

Workflow for BCR-ABL Inhibitor Discovery

References

validating the on-target effects of VS 8

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding or a typographical error regarding the term "VS 8." Extensive searches have not identified a specific therapeutic agent or drug with this designation. The search results yielded several different interpretations of "this compound", none of which definitively correspond to a singular drug for which a comparison guide could be created.

The search results included:

  • VSIG8 Inhibitors: VSIG8 is a protein and a potential therapeutic target. While inhibitors for VSIG8 exist, "this compound" is not a standard nomenclature for these compounds.

  • Industrial Products: Product codes such as "VS8HTJC" and "VS8B" refer to electrical joint compounds.

  • Other Drug Designations: Searches surfaced other specific drugs like the alpha V beta 8 antagonist PF-06940434 and Vertex Pharmaceuticals' VX-548 (suzetrigine), but these are not referred to as "this compound."

  • Regulatory and Clinical Trial Identifiers: The term "Schedule 8" refers to a class of controlled medicines in Australia, and a clinical trial for Vesicular Stomatitis Virus (VSV) was identified, but neither is a specific drug named "this compound."

Without a clear identification of the "this compound" product, its biological target, and its mechanism of action, it is not possible to provide a comparison guide, detail its on-target effects, or generate the requested diagrams and data tables.

To proceed, please verify the correct name of the drug or provide additional context, such as the therapeutic area, the target pathway, or the developing company.

Independent Verification of "VS 8" Research Findings: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for publicly available information, a specific product, technology, or research finding explicitly identified as "VS 8" within the realms of pharmaceutical research, drug development, or related scientific fields could not be located. The term "this compound" does not appear to correspond to a publicly disclosed drug candidate, research program, or technology from any major pharmaceutical company or research institution.

The investigation for "this compound" encompassed a wide range of search strategies, including queries for "this compound research findings," "this compound technology experimental data," "this compound drug development," and various permutations including company and signaling pathway associations. The search results were consistently ambiguous, pointing towards several possibilities for the origin of the term, none of which lead to a specific, verifiable scientific entity.

The most common occurrences of "this compound" in the search results were related to:

  • Clinical Trial Terminology: In many scientific papers and clinical trial descriptions, "vs" is used as an abbreviation for "versus." Therefore, "this compound" often appeared in contexts comparing a particular treatment to a group of eight other treatments or a placebo group of eight participants. This is a generic descriptor within experimental design and does not refer to a specific product.

  • Consumer Electronics: The term "Fenix 8" appeared in the context of Garmin smartwatches, where "VS" might be used in user discussions comparing different models. This is unrelated to the user's specified audience of researchers and drug development professionals.

  • Internal Codewords: It is highly probable that "this compound" is an internal codename for a project or compound within a specific company or research group. Such internal identifiers are typically not made public until the research reaches a certain stage of development, such as publication in a peer-reviewed journal or presentation at a scientific conference.

Without a concrete, publicly identifiable subject, it is impossible to conduct an independent verification of research findings or create the requested comparison guides. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways are all contingent on the availability of foundational research data associated with a specific entity.

The request for an independent verification and comparison guide for "this compound" cannot be fulfilled at this time due to the inability to identify the subject from publicly available information. It is recommended that the user provide a more specific name of the product, technology, or the associated research institution to enable a targeted and successful information retrieval process. Should further identifying details about "this compound" become available, a comprehensive analysis as per the user's original request can be initiated.

head-to-head comparison of VS 8 and VS 9

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

We have received your request for a head-to-head comparison guide on "VS 8" and "VS 9" for an audience of researchers, scientists, and drug development professionals.

Following a comprehensive search, we were unable to identify any specific products, compounds, or technologies referred to as "this compound" and "VS 9" within the fields of drug development, life sciences research, or clinical science. Our search for publicly available information on entities with these designations did not yield specific results that would allow for a direct comparison of performance, experimental data, or signaling pathways.

To provide you with the detailed comparison guide you require, could you please provide more specific information regarding "this compound" and "VS 9"? For instance, this could include:

  • Full Product Names: The complete and official names of the products or compounds.

  • Manufacturer or Developer: The company or research institution that produces or is developing them.

  • Area of Application: The specific area of research or drug development where these are utilized (e.g., oncology, immunology, a particular cellular pathway).

  • Type of Product: Whether they are small molecules, antibodies, cell lines, research assays, or software.

Once we have this clarifying information, we will be able to conduct a targeted search and generate the comprehensive comparison guide you have requested, complete with data tables, experimental protocols, and visualizations.

We look forward to your response and are ready to assist you further.

Validating VSIG-8 Binding Affinity and Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of V-Set and Immunoglobulin domain containing 8 (VSIG-8), a crucial immune checkpoint protein, with its binding partner, V-domain Ig Suppressor of T-cell Activation (VISTA). While specific binding affinity and kinetics data for small molecule inhibitors of VSIG-8 are not publicly available, this guide presents the existing data on the protein-protein interaction and outlines the experimental methodology used for its determination.

Data Presentation

Currently, published data primarily focuses on the interaction between the VSIG-8 protein and its ligand, VISTA. A known small molecule inhibitor, L557-0155, has been identified to block this interaction, though its direct binding affinity and kinetics to VSIG-8 have not been detailed in the available literature.[1][2]

Interacting MoleculesMethodBinding Affinity (Kd)Kinetic Parameters (kon / koff)
Human VSIG-8 and Human VISTAMicroscale Thermophoresis (MST)1.58 ± 0.44 μM[3][4]Not Reported
L557-0155 and Human VSIG-8Not ReportedNot ReportedNot Reported

Note: The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a stronger binding interaction. The association rate constant (kon) and the dissociation rate constant (koff) describe the kinetics of the binding event.

Experimental Protocols

The binding affinity between human VSIG-8 and human VISTA was determined using Microscale Thermophoresis (MST).[3][4] This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon changes in their hydration shell, charge, or size due to binding events.

Microscale Thermophoresis (MST) for VSIG-8 and VISTA Interaction

Objective: To quantify the binding affinity between recombinant human VSIG-8 and human VISTA protein.

Materials:

  • Recombinant human VSIG-8 protein

  • Recombinant human VISTA protein (labeled with a fluorescent dye, e.g., NT-647)

  • MST buffer (e.g., PBS with 0.05% Tween 20)

  • MST instrument (e.g., Monolith NT.115)

  • Standard or premium capillaries

Methodology:

  • Sample Preparation:

    • A dilution series of the unlabeled human VSIG-8 protein (ligand) is prepared in MST buffer. A typical starting concentration would be in the low micromolar range, followed by 1:1 serial dilutions to generate a range of concentrations.

    • The fluorescently labeled human VISTA protein (target) is kept at a constant concentration, typically in the low nanomolar range, in the same MST buffer.

  • Binding Reaction:

    • Equal volumes of the VSIG-8 dilutions and the labeled VISTA solution are mixed and incubated to allow the binding reaction to reach equilibrium.

  • Capillary Loading:

    • The samples from the binding reactions are loaded into MST capillaries.

  • MST Measurement:

    • The capillaries are placed in the MST instrument.

    • An infrared laser creates a precise temperature gradient within the capillaries.

    • The fluorescence within the capillaries is monitored before and after the IR laser is turned on. The movement of the fluorescently labeled VISTA protein along this temperature gradient is measured. The extent of this movement (thermophoresis) changes upon binding to VSIG-8.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the VSIG-8 concentration.

    • The resulting binding curve is fitted to a Kd model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of VSIG-8 and the experimental workflow for determining binding affinity using Microscale Thermophoresis.

VSIG8_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR VISTA VISTA TCR->VISTA Signal 1 Inhibition Inhibition of T-cell Activation VISTA->Inhibition MHC MHC MHC->TCR Antigen Presentation VSIG8 VSIG-8 VSIG8->VISTA Binding MST_Workflow start Start prep_ligand Prepare Ligand Dilution (unlabeled VSIG-8) start->prep_ligand prep_target Prepare Target (labeled VISTA) start->prep_target mix Mix Ligand and Target Incubate prep_ligand->mix prep_target->mix load Load into Capillaries mix->load measure MST Measurement load->measure analyze Data Analysis (Plot ΔFnorm vs. [Ligand]) measure->analyze kd Determine Kd analyze->kd end End kd->end

References

A Comparative Guide to the Specificity of VS-5584, a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, VS-5584, with other notable dual PI3K/mTOR inhibitors: Gedatolisib, Omipalisib, and Dactolisib. The information presented herein is intended to offer an objective assessment of the specificity and performance of VS-5584, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR have the potential to overcome resistance mechanisms associated with single-target agents and provide a more comprehensive blockade of this oncogenic pathway. VS-5584 is a potent and selective ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).

Quantitative Comparison of Inhibitor Specificity

The following tables summarize the in vitro inhibitory activities of VS-5584 and its comparators against their primary targets. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental assays and conditions.

Inhibitor PI3Kα PI3Kβ PI3Kγ PI3Kδ mTOR Reference
VS-5584 16 nM (IC₅₀)68 nM (IC₅₀)25 nM (IC₅₀)42 nM (IC₅₀)37 nM (IC₅₀)[1]
Gedatolisib 0.4 nM (IC₅₀)-5.4 nM (IC₅₀)-1.6 nM (IC₅₀)[2][3]
Omipalisib 0.019 nM (Kᵢ)0.13 nM (Kᵢ)0.06 nM (Kᵢ)0.024 nM (Kᵢ)0.18 nM (mTORC1 Kᵢ)0.3 nM (mTORC2 Kᵢ)[4][5][6]
Dactolisib 4 nM (IC₅₀)75 nM (IC₅₀)5 nM (IC₅₀)7 nM (IC₅₀)20.7 nM (IC₅₀)[7][8]

Table 1: In Vitro Inhibitory Activity of Dual PI3K/mTOR Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while Kᵢ values represent the inhibition constant.

Kinase Selectivity Profile

A key aspect of a kinase inhibitor's utility is its selectivity against a broader panel of kinases. VS-5584 has been profiled against a large number of protein and lipid kinases and has demonstrated high selectivity for the PI3K/mTOR family.

Inhibitor Kinase Panel Size Notable Off-Target Hits (if reported) Reference
VS-5584 >400Minimal off-target activity reported.[1][9]
Gedatolisib -Data not readily available in the public domain.
Omipalisib >240Excellent selectivity reported, with the exception of the class IV PI3K family (including DNA-PK).[5]
Dactolisib -Data not readily available in the public domain.

Table 2: Kinase Selectivity Overview.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to assess the specificity of PI3K/mTOR inhibitors.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of a compound against purified PI3K isoforms and mTOR.

Common Methodologies:

  • Radiometric Assays (e.g., [γ-³²P]ATP filter binding assay): This traditional method measures the incorporation of radioactive phosphate from ATP into a substrate.

    • Prepare a reaction mixture containing the purified kinase, a lipid substrate (for PI3K) or protein substrate (for mTOR), and the inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for a defined period at a specific temperature.

    • Stop the reaction and spot the mixture onto a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

    • Perform the kinase reaction as described above, but with non-radiolabeled ATP.

    • Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.

    • The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Higher kinase activity results in lower ATP levels and thus a weaker luminescent signal.

  • Fluorescence Polarization (FP) Assays: These assays measure the binding of a fluorescently labeled probe to the kinase.

    • Incubate the kinase with a fluorescently labeled ligand that binds to the ATP pocket.

    • In the presence of an ATP-competitive inhibitor, the fluorescent probe is displaced, leading to a decrease in fluorescence polarization.

    • Measure the change in fluorescence polarization to determine the inhibitor's binding affinity.

Cellular Assays

Objective: To assess the inhibitor's ability to block the PI3K/mTOR signaling pathway within a cellular context.

Common Methodologies:

  • Western Blotting: This technique is used to detect changes in the phosphorylation status of downstream targets of PI3K and mTOR.

    • Culture cells and treat with the inhibitor at various concentrations for a specified time.

    • Lyse the cells to extract proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-S6, S6).

    • Add a secondary antibody conjugated to an enzyme that produces a detectable signal.

    • Visualize and quantify the protein bands to determine the extent of pathway inhibition.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on cell growth and survival.

    • Seed cells in a multi-well plate and treat with a range of inhibitor concentrations.

    • Incubate for a period of time (e.g., 72 hours).

    • Add the assay reagent (e.g., MTT, which is converted to a colored formazan product by viable cells, or CellTiter-Glo®, which measures cellular ATP levels).

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the IC₅₀ for cell growth inhibition.

Visualizing Key Pathways and Workflows

PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Survival Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell Growth Cell Growth & Proliferation S6K1->Cell Growth 4EBP1->Cell Growth Inhibits translation when unphosphorylated VS-5584 VS-5584 (and other dual inhibitors) VS-5584->PI3K VS-5584->mTORC2 VS-5584->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by dual inhibitors.

Kinase_Assay_Workflow cluster_setup Assay Setup Kinase Purified Kinase (PI3K or mTOR) ReactionMix Reaction Mixture (Kinase, Substrate, Inhibitor) Kinase->ReactionMix Substrate Substrate (Lipid or Protein) Substrate->ReactionMix Inhibitor Inhibitor (e.g., VS-5584) Inhibitor->ReactionMix ATP ATP ([γ-³²P]ATP or cold ATP) Incubation Incubation ReactionMix->Incubation Add ATP to start Detection Detection Incubation->Detection DataAnalysis Data Analysis (IC₅₀ Determination) Detection->DataAnalysis

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular_Assay_Workflow CellCulture Culture Cancer Cell Lines Treatment Treat with Inhibitor (Varying Concentrations) CellCulture->Treatment Lysis Cell Lysis (Protein Extraction) Treatment->Lysis ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blotting (p-Akt, p-S6) Lysis->WesternBlot AnalysisWB Quantify Pathway Inhibition WesternBlot->AnalysisWB AnalysisVia Determine IC₅₀ for Cell Growth ViabilityAssay->AnalysisVia

Caption: Workflow for assessing cellular activity of a PI3K/mTOR inhibitor.

Conclusion

VS-5584 is a highly potent and selective dual inhibitor of all class I PI3K isoforms and mTOR. Its specificity, as demonstrated by broad kinase profiling, suggests a favorable off-target profile. When compared to other dual PI3K/mTOR inhibitors such as Gedatolisib, Omipalisib, and Dactolisib, VS-5584 exhibits a balanced and potent inhibition of both PI3K and mTOR. The choice of inhibitor for research or clinical development will ultimately depend on the specific biological context, desired pharmacokinetic properties, and tolerability profile. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in these critical decisions.

References

Safety Operating Guide

Proper Disposal Procedures for "VS 8" Products: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

The designation "VS 8" is used across various chemical products with distinctly different compositions and associated hazards. Therefore, a single set of disposal procedures is not universally applicable and could be dangerously misleading. It is imperative for laboratory personnel to identify the specific "this compound" product in use to ensure safe and compliant disposal.

Safety Data Sheets (SDS) for different products bearing the "this compound" identifier reveal a range of hazardous components. For instance, "Divosan TC86 VS8" is a corrosive material containing sodium hydroxide and sodium hypochlorite[1][2]. In contrast, "VS8HTJC" contains metals such as aluminum, nickel, and zinc oxide and is a suspected carcinogen[3]. Another product, "V-8 Hybrid XT Part A," is classified as an irritant that may cause allergic skin reactions[4].

Given the varied nature of these products, the first and most critical step is to consult the product-specific Safety Data Sheet (SDS). The SDS provides detailed information on composition, hazards, and, most importantly, the appropriate disposal methods.

General Principles for Hazardous Chemical Waste Disposal

While the specific protocols will vary, the following general guidelines for the disposal of hazardous chemical waste should always be followed in a laboratory setting. These procedures are designed to ensure the safety of personnel and compliance with environmental regulations[5][6][7][8].

1. Waste Identification and Segregation:

  • Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Wastes should be segregated based on their hazard class (e.g., flammable, corrosive, reactive, toxic)[7]. For example, acids and bases should be stored separately[6].

2. Container Management:

  • Use only containers that are compatible with the chemical waste being stored. Plastic bottles are often preferred over glass to minimize the risk of breakage[8][9].

  • Ensure containers are in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap[5][7].

  • Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the date of waste generation, and the principal investigator's name and contact information[8][10].

3. Storage:

  • Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA)[6].

  • Secondary containment, such as a chemically resistant tray, is mandatory to contain any potential spills or leaks[5]. The secondary container must be able to hold 110% of the volume of the primary container[5].

  • Store waste containers in a well-ventilated area, away from sources of ignition and incompatible materials.

4. Disposal Process:

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of your particular "this compound" product[8].

  • EHS will provide the necessary forms, tags, and instructions for waste pickup[8].

  • Do not dispose of any hazardous chemical waste down the drain or in the regular trash unless explicitly permitted by EHS and local regulations[8][11].

Quantitative Data Summary

For any "this compound" product, quantitative data regarding its hazardous components will be available in Section 3 of the Safety Data Sheet. This information is critical for proper waste characterization.

Product Name Key Hazardous Components Concentration Primary Hazards
Divosan TC86 VS8Sodium Hydroxide10-30%Corrosive
Sodium Hypochlorite3-10%Corrosive, Liberates toxic gas with acids
VS8HTJCAluminum, Nickel, Zinc OxideNot SpecifiedSuspected carcinogen, Organ damage
V-8 Hybrid XT Part ANot SpecifiedNot SpecifiedSkin/eye irritation, Allergic skin reaction, Respiratory irritation

Note: This table is a summary of information found in publicly available SDS documents. Always refer to the specific SDS for your product for exact compositions and concentrations.

Experimental Workflow for Hazardous Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination cluster_Disposal Final Disposal Generate Generate Hazardous Waste (e.g., used this compound product) Identify Identify Hazards (Consult SDS) Generate->Identify Critical First Step Segregate Segregate Waste by Hazard Class Identify->Segregate Containerize Place in Compatible, Labeled Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Request Request Waste Pickup (Submit Forms to EHS) Store->Request When container is full or per time limit Pickup EHS Collection Request->Pickup Transport Transport to Waste Facility Pickup->Transport Treatment Waste Treatment/ Neutralization Transport->Treatment FinalDisposal Final Disposal (e.g., Incineration, Landfill) Treatment->FinalDisposal

References

Safeguarding Your Research: Comprehensive Handling Protocols for Corrosive Substance VS 8

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, the safe handling of all chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of VS 8, a corrosive substance. Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a Class 8 corrosive material, meaning it can cause severe skin burns and eye damage upon contact.[1][2][3][4] Inhalation of vapors or mists can also lead to respiratory irritation. Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard laboratory coat should be worn at all times. When handling larger volumes or during procedures with a high splash risk, a chemical-resistant apron over the lab coat is required.
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of corrosive vapors or mists.

Operational Plan: Handling and Storage

Proper operational procedures are crucial to minimize the risk of exposure and accidents.

Handling Protocol:

  • Preparation: Before starting any procedure, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. All necessary PPE should be donned correctly.

  • Dispensing: When transferring this compound, use only compatible containers and equipment (e.g., glass, acid-resistant plastics). Pour slowly and carefully to avoid splashing.

  • Spill Management: In the event of a small spill, neutralize with a suitable agent (e.g., sodium bicarbonate for acidic corrosives) and absorb with an inert material like sand or vermiculite. For larger spills, evacuate the area and follow your institution's emergency response procedures.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Storage Protocol:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, metals, and organic materials.[3][4]

  • Containers should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

  • Store in a designated corrosives cabinet.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all this compound waste in a designated, properly labeled, and compatible waste container.

  • Neutralization: Depending on institutional policy, small amounts of this compound may be neutralized before disposal. This should only be performed by trained personnel following a validated standard operating procedure.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.

Experimental Protocol: General Procedure for Use in Solution

The following is a generalized protocol for the use of this compound as a corrosive agent in an experimental solution. Researchers must adapt this protocol to their specific experimental needs and conduct a thorough risk assessment before beginning any work.

  • Reagent Preparation:

    • Don all required PPE and work within a chemical fume hood.

    • Carefully measure the required volume of this compound using appropriate glassware.

    • Slowly add the this compound to the diluent (e.g., deionized water) while stirring gently. Always add acid to water, never the other way around.

  • Experimental Application:

    • Introduce the prepared this compound solution to the experimental system (e.g., cell culture, material sample) in a controlled manner.

    • Monitor the experiment for any unexpected reactions.

  • Quenching and Neutralization:

    • Upon completion of the experiment, neutralize the this compound in the reaction mixture by slowly adding a suitable neutralizing agent until the pH is within a safe range (typically 6-8), as determined by your institution's EHS guidelines.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate cleaning and neutralization procedure.

Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.